molecular formula C10H11BrO B1268805 4-(4-Bromophenyl)-2-butanone CAS No. 89201-84-3

4-(4-Bromophenyl)-2-butanone

Cat. No. B1268805
CAS RN: 89201-84-3
M. Wt: 227.1 g/mol
InChI Key: RCQQHTLGGMFKGG-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-butanone is a brominated organic compound that has garnered interest in various fields of chemical research due to its unique structural features and potential applications. The compound is related to other brominated phenyl compounds and is used in the synthesis of other chemicals, including those that may act as attractants for fruit flies or have medical applications (Pradika, Pranowo, & Matsjeh, 2020).

Synthesis Analysis

The synthesis of 4-(4-Bromophenyl)-2-butanone can involve multiple steps, including bromination, condensation, and hydrogenation reactions. In research, the compound has been synthesized through various methods, including selective hydrogenation reactions yielding significant yields (Pradika, Pranowo, & Matsjeh, 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques like FT-IR, GC-MS, and NMR. These studies provide insights into the chemical bonds and arrangements within the molecule, contributing to a better understanding of its chemical behavior and properties (Pradika, Pranowo, & Matsjeh, 2020).

Scientific Research Applications

1. Antimicrobial and Antiproliferative Agents

  • Summary of Application: The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and anticancer activities .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Antimicrobial Agents to Fight Gram-positive Pathogens

  • Summary of Application: The compound is used in the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one, which have shown potential as novel antimicrobial agents to fight Gram-positive pathogens .
  • Methods of Application: The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques. Their purities were verified by reversed-phase HPLC. The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
  • Results or Outcomes: The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens .

3. Porous Organic Polymers for Carbon Dioxide Sorption

  • Summary of Application: The compound is used in the synthesis of novel porous organic polymers (POP-1 and POP-2) derived from tetrahedral silicon-centered monomers and a stereocontorted spirobifluorene-based precursor. These materials show high thermal stability and comparable specific surface areas, and are potentially applied for storing and capturing CO2 .
  • Methods of Application: Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers, i.e., tetrakis (4-bromophenyl)silane (p-Si) and tetrakis (3-bromophenyl)silane (m-Si), and stereocontorted 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF) result in two novel porous organic polymers, POP-1 and POP-2 .
  • Results or Outcomes: The resulting materials show moderate carbon dioxide uptakes of up to 1.92 mmol g−1 (8.45 wt%) at 273 K and 1.03 bar, and 1.12 mmol g−1 (4.93 wt%) at 298 K and 1.01 bar (POP-1), and also a comparably high binding ability with CO2 with an isostreic heat of 26.8 kJ mol−1 (POP-1) .

4. Antimicrobial Agents to Fight Gram-positive Pathogens

  • Summary of Application: The compound is used in the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one, which have shown potential as novel antimicrobial agents to fight Gram-positive pathogens .
  • Methods of Application: The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques. Their purities were verified by reversed-phase HPLC. The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
  • Results or Outcomes: The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid release to the environment, and not to eat, drink, or smoke when using this product .

Future Directions

Future research on “4-(4-Bromophenyl)-2-butanone” could focus on overcoming the challenges of microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer .

properties

IUPAC Name

4-(4-bromophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQQHTLGGMFKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359986
Record name 4-(4-BROMOPHENYL)-2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2-butanone

CAS RN

89201-84-3
Record name 4-(4-BROMOPHENYL)-2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-pentanedione (200 mg, 206 μL, 2 mmol), the 4-bromobenzyl bromide (2 mmol), and anhydrous potassium carbonate (276 mg, 2 mmol) in methanol (10 mL) was heated at reflux temperature for 16 h. The mixture was then cooled to room temperature, methanol was removed under reduced pressure, and the resulting residue was partitioned between ethyl acetate (10 mL) and water (10 mL). The organic layer was separated, and the aqueous layer was extracted further with ethyl acetate (3×10 mL). The combined organic phase was washed with water (10 mL), dried over anhydrous Na2SO4, and then the solvent was removed under pressure. The resulting oil was chromatographed on a silica gel column using hexanes-ethyl acetate as mobile phase to give 4-(4-bromophenyl)-2-butanone as a clear liquid (302 mg, 67%): Rf=0.38 (hexanes-ethyl acetate 3:1 v/v); 1H NMR (400 MHz, CDCl3): δ 2.15 (s, 3H), 2.75 (t, J=7.2 Hz, 2H), 2.86 (t, J=7.2 Hz, 2H), 7.07 (d, J=8 Hz, 2H), 7.40 (d, J=8.4 Hz, 21; 13C NMR (100 MHz, CDCl3): δ 29.2, 30.2, 44.9, 120.0, 130.2, 131.7, 140.2, 207.4; HRMS (ESI) Calcd. for C10H11BrONa: 248.9891 [M+Na+]. Found: 248.9880.
Quantity
206 μL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
276 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Roman, JG Riley, JZ Vlahakis, RT Kinobe… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes comprising imidazole–ketones, imidazole–dioxolanes, and imidazole–alcohols substituted with halogens in the …
Number of citations: 108 www.sciencedirect.com
MN Rahman, JZ Vlahakis, WA Szarek… - Journal of medicinal …, 2008 - ACS Publications
Development of inhibitors specific for heme oxygenases (HOs) should aid our understanding of the HO system and facilitate future therapeutic applications. The crystal structure of …
Number of citations: 62 pubs.acs.org
MC Harris, O Geis, SL Buchwald - The Journal of Organic …, 1999 - ACS Publications
The synthesis of unsymmetrical alkyldiarylamines from a primary amine and two aryl bromides is described. A catalyst system composed of Pd(OAc) 2 /(rac)-BINAP is used to prepare …
Number of citations: 130 pubs.acs.org
AR Katritzky, Z Wang, Y Ji, Y Fang - Arkivoc, 2002 - arkat-usa.org
Refluxing α-halo ketones 1, 5, 8, 11 with benzotriazole gave the corresponding α-benzotriazolyl ketones 2, 6, 9, 12 in high yields. Regioselective introduction of an alkyl group into the α-…
Number of citations: 2 www.arkat-usa.org
PS Lin, M Jeganmohan… - Chemistry–An Asian …, 2007 - Wiley Online Library
Various arylboronic acids reacted with activated alkenes in the presence of [Ni(dppe)Br 2 ], ZnCl 2 , and H 2 O in CH 3 CN at 80 C to give the corresponding Mizoroki–Heck‐type …
Number of citations: 50 onlinelibrary.wiley.com
W Clegg, RW Harrington, M North, F Pizzato… - Tetrahedron …, 2010 - Elsevier
Ethylene and propylene carbonates, which can be prepared from epoxides and carbon dioxide, are effective solvents for the proline-catalysed, 100% atom economical, asymmetric …
Number of citations: 79 www.sciencedirect.com

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